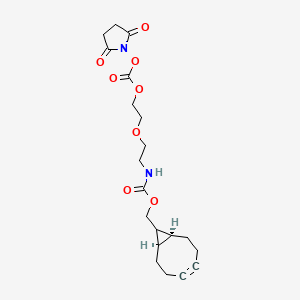
endo-BCN-PEG1-NHS carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Endo-BCN-PEG1-NHS carbonate is a versatile chemical compound widely used in various scientific fields. It contains a bicyclo[6.1.0]non-4-yne (BCN) group and a polyethylene glycol (PEG) spacer, terminated with an N-hydroxysuccinimide (NHS) carbonate group. This compound is particularly useful for bioconjugation, allowing for the attachment of biomolecules such as proteins, peptides, and oligonucleotides to surfaces or other molecules .
Preparation Methods
The synthesis of endo-BCN-PEG1-NHS carbonate typically involves the following steps:
Synthesis of BCN Derivative: The BCN group is synthesized through a series of organic reactions, starting from readily available cyclooctyne derivatives.
PEGylation: The BCN derivative is then reacted with polyethylene glycol (PEG) to introduce the PEG spacer. This step often involves the use of coupling agents to facilitate the reaction.
NHS Carbonate Formation: Finally, the PEGylated BCN derivative is reacted with N-hydroxysuccinimide (NHS) carbonate to form the final product. .
Chemical Reactions Analysis
Endo-BCN-PEG1-NHS carbonate undergoes several types of chemical reactions:
Scientific Research Applications
Endo-BCN-PEG1-NHS carbonate has a wide range of applications in scientific research:
Biology: The compound is employed in the immobilization of enzymes and the production of biosensors
Medicine: It is used in drug development for the creation of targeted drug delivery systems and the modification of therapeutic proteins
Industry: The compound is utilized in the development of advanced materials and surface coatings
Mechanism of Action
The mechanism of action of endo-BCN-PEG1-NHS carbonate involves its functional groups:
BCN Group: The BCN group undergoes strain-promoted azide-alkyne cycloaddition (SPAAC) with azide-tagged biomolecules, forming stable triazole linkages
NHS Ester Group: The NHS ester group reacts with primary amines to form amide bonds, facilitating the conjugation of the compound to various biomolecules
Comparison with Similar Compounds
Endo-BCN-PEG1-NHS carbonate can be compared with other similar compounds:
Endo-BCN-NHS carbonate: This compound lacks the PEG spacer, making it less hydrophilic and potentially less versatile in certain applications.
BCN-PEG-NHS ester: Similar to this compound but may have different PEG chain lengths, affecting its solubility and reactivity
This compound stands out due to its combination of the BCN group, PEG spacer, and NHS ester, providing a unique balance of reactivity, hydrophilicity, and versatility .
Properties
Molecular Formula |
C20H26N2O8 |
|---|---|
Molecular Weight |
422.4 g/mol |
IUPAC Name |
2-[2-[[(1R,8S)-9-bicyclo[6.1.0]non-4-ynyl]methoxycarbonylamino]ethoxy]ethyl (2,5-dioxopyrrolidin-1-yl) carbonate |
InChI |
InChI=1S/C20H26N2O8/c23-17-7-8-18(24)22(17)30-20(26)28-12-11-27-10-9-21-19(25)29-13-16-14-5-3-1-2-4-6-15(14)16/h14-16H,3-13H2,(H,21,25)/t14-,15+,16? |
InChI Key |
PREFPNRTWCTNHH-XYPWUTKMSA-N |
Isomeric SMILES |
C1C[C@@H]2[C@@H](C2COC(=O)NCCOCCOC(=O)ON3C(=O)CCC3=O)CCC#C1 |
Canonical SMILES |
C1CC2C(C2COC(=O)NCCOCCOC(=O)ON3C(=O)CCC3=O)CCC#C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















